Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)-
Overview
Description
®-4-aminovaleric acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a five-carbon chain, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminovaleric acid hydrochloride typically involves the resolution of racemic 4-aminovaleric acid or the asymmetric synthesis using chiral catalysts. One common method is the enzymatic resolution, where racemic 4-aminovaleric acid is treated with an enzyme that selectively reacts with one enantiomer, leaving the desired ®-enantiomer. Another approach is the asymmetric hydrogenation of 4-cyanobutyric acid using a chiral rhodium catalyst, followed by hydrolysis and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-4-aminovaleric acid hydrochloride often employs large-scale enzymatic resolution due to its efficiency and selectivity. The process involves the use of immobilized enzymes to facilitate the separation of enantiomers, followed by crystallization to obtain the pure ®-enantiomer. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-4-aminovaleric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used under mild conditions to form amides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
®-4-aminovaleric acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor in the biosynthesis of neurotransmitters and other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-aminovaleric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in the synthesis of neurotransmitters, influencing various biochemical pathways. The hydrochloride form enhances its solubility, facilitating its uptake and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-4-aminovaleric acid hydrochloride: The enantiomer of ®-4-aminovaleric acid hydrochloride with different biological activity.
4-aminobutyric acid (GABA): A structurally similar compound with significant roles in neurotransmission.
5-aminovaleric acid: A homolog with an additional carbon in the chain, exhibiting different chemical properties.
Uniqueness
®-4-aminovaleric acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(4R)-4-aminopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214402-71-8 | |
Record name | Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214402-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminovaleric acid hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214402718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-AMINOVALERIC ACID HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9624XO591L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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